![molecular formula C13H20N2O4S B4764874 N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4764874.png)
N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as MPMSA, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division and are a target for many anticancer drugs. By inhibiting microtubule formation, N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on cancer cells, making it a useful tool for studying cancer biology. However, one of the limitations of using N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide is its toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide. One area of research is the development of new anticancer drugs based on the structure of N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide. Researchers are also exploring the use of N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide in combination with other drugs to enhance its efficacy. In addition, there is ongoing research into the use of N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide in other fields, such as materials science and agriculture. Overall, the study of N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide has the potential to lead to many new discoveries and applications in the future.
Scientific Research Applications
N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In addition, N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been studied for its potential use as a pesticide and as a material for the development of new electronic devices.
properties
IUPAC Name |
N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-15(20(3,17)18)12-7-5-11(6-8-12)13(16)14-9-4-10-19-2/h5-8H,4,9-10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMNOHNPYQXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCCOC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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